Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate typically involves the diazotization of 2-hydroxy-4-sulfonaphthylamine followed by coupling with 2-naphthol. The reaction conditions generally include an acidic medium for diazotization and a basic medium for the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Amines and other reduced forms.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate has a wide range of applications in scientific research:
Chemistry: Used as an indicator in complexometric titrations for calcium and magnesium ions.
Biology: Employed in various staining techniques for biological samples.
Medicine: Investigated for potential use in diagnostic assays.
Industry: Utilized in the textile industry for dyeing purposes.
Mechanism of Action
The mechanism of action of Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate primarily involves its ability to form complexes with metal ions. The azo group and hydroxyl groups in the compound facilitate the binding with metal ions, making it an effective indicator in titrations. The color change observed during the titration is due to the formation or disruption of these complexes .
Comparison with Similar Compounds
Similar Compounds
Eriochrome Black T: Another azo dye used as an indicator in complexometric titrations.
Calcein: A fluorescent dye used for similar purposes but with different properties.
Xylenol Orange: Another complexometric indicator with distinct color changes.
Uniqueness
Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate is unique due to its specific color change properties and high sensitivity in detecting calcium and magnesium ions. Its stability and ease of use make it a preferred choice in various analytical applications .
Properties
Molecular Formula |
C20H13N2NaO5S |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C20H14N2O5S.Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;/h1-11,23-24H,(H,25,26,27);/q;+1/p-1 |
InChI Key |
ZQWICJYATMSSSD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)[O-].[Na+] |
Origin of Product |
United States |
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